molecular formula C24H25Cl2N3O5 B1485434 PF-06726304 (acetate) CAS No. 2080306-28-9

PF-06726304 (acetate)

Numéro de catalogue B1485434
Numéro CAS: 2080306-28-9
Poids moléculaire: 506.4 g/mol
Clé InChI: AVDCFFPRJKOOLX-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

PF-06726304 (acetate) is a novel, small-molecule inhibitor that targets the protein kinase enzyme, RIPK2. This compound has been developed as a potential therapeutic agent for the treatment of inflammatory disorders, including Crohn's disease and psoriasis. In

Applications De Recherche Scientifique

PF-06726304 (PF-06726304 (acetate)) has been extensively studied in preclinical models of inflammatory diseases. In vitro studies have shown that this compound inhibits the activation of RIPK2, which is a key mediator of the inflammatory response. In vivo studies have demonstrated that PF-06726304 (PF-06726304 (acetate)) reduces inflammation and improves disease outcomes in animal models of Crohn's disease and psoriasis.

Mécanisme D'action

PF-06726304 (PF-06726304 (acetate)) inhibits the activation of RIPK2, which is a protein kinase that plays a critical role in the inflammatory response. When activated, RIPK2 triggers a cascade of signaling events that lead to the production of pro-inflammatory cytokines and chemokines. By inhibiting the activation of RIPK2, PF-06726304 (PF-06726304 (acetate)) reduces the production of these inflammatory mediators and dampens the overall inflammatory response.
Biochemical and Physiological Effects:
PF-06726304 (PF-06726304 (acetate)) has been shown to have several biochemical and physiological effects in preclinical models. In vitro studies have demonstrated that this compound reduces the production of pro-inflammatory cytokines and chemokines, including IL-1β, IL-6, and TNF-α. In vivo studies have shown that PF-06726304 (PF-06726304 (acetate)) reduces inflammation and improves disease outcomes in animal models of Crohn's disease and psoriasis.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of PF-06726304 (PF-06726304 (acetate)) for lab experiments is its specificity for RIPK2. This compound has been shown to selectively inhibit RIPK2 without affecting other protein kinases. This specificity allows researchers to study the role of RIPK2 in the inflammatory response without confounding effects from other signaling pathways. However, one limitation of PF-06726304 (PF-06726304 (acetate)) is its relatively short half-life in vivo. This limits its utility for long-term studies and may require frequent dosing in animal models.

Orientations Futures

There are several potential future directions for research on PF-06726304 (PF-06726304 (acetate)). One area of interest is the development of new formulations or delivery methods that improve the pharmacokinetic properties of this compound. Another area of interest is the exploration of the therapeutic potential of PF-06726304 (PF-06726304 (acetate)) in other inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further studies are needed to elucidate the downstream signaling pathways that are affected by RIPK2 inhibition and to identify potential biomarkers of response to this compound.

Propriétés

IUPAC Name

acetic acid;5,8-dichloro-7-(3,5-dimethyl-1,2-oxazol-4-yl)-2-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-3,4-dihydroisoquinolin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21Cl2N3O3.C2H4O2/c1-10-7-11(2)25-21(28)16(10)9-27-6-5-14-17(23)8-15(20(24)19(14)22(27)29)18-12(3)26-30-13(18)4;1-2(3)4/h7-8H,5-6,9H2,1-4H3,(H,25,28);1H3,(H,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVDCFFPRJKOOLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=O)N1)CN2CCC3=C(C=C(C(=C3C2=O)Cl)C4=C(ON=C4C)C)Cl)C.CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25Cl2N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

506.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

PF-06726304 (acetate)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PF-06726304 (acetate)
Reactant of Route 2
PF-06726304 (acetate)
Reactant of Route 3
PF-06726304 (acetate)
Reactant of Route 4
PF-06726304 (acetate)
Reactant of Route 5
PF-06726304 (acetate)
Reactant of Route 6
PF-06726304 (acetate)

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.